BenchChemオンラインストアへようこそ!

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide

Physicochemical profiling Ligand efficiency Sulfonamide SAR

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide (CAS 1396782-17-4) is a synthetic sulfonamide derivative with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol. The compound features a 2-ethoxybenzenesulfonamide core linked via a sulfonamide nitrogen to a 3-cyclopropyl-3-hydroxypropyl side chain.

Molecular Formula C14H21NO4S
Molecular Weight 299.39
CAS No. 1396782-17-4
Cat. No. B2466115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide
CAS1396782-17-4
Molecular FormulaC14H21NO4S
Molecular Weight299.39
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)NCCC(C2CC2)O
InChIInChI=1S/C14H21NO4S/c1-2-19-13-5-3-4-6-14(13)20(17,18)15-10-9-12(16)11-7-8-11/h3-6,11-12,15-16H,2,7-10H2,1H3
InChIKeyVCTFIGDFWFKPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide (CAS 1396782-17-4): Chemical Identity and Baseline Characterization for Procurement Evaluation


N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide (CAS 1396782-17-4) is a synthetic sulfonamide derivative with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol . The compound features a 2-ethoxybenzenesulfonamide core linked via a sulfonamide nitrogen to a 3-cyclopropyl-3-hydroxypropyl side chain. This structural architecture combines a hydrogen-bond-donating secondary hydroxyl group, a conformationally constrained cyclopropyl ring, and an ortho-ethoxy substituent on the aromatic ring—each contributing to a physicochemical profile distinct from simpler benzenesulfonamide analogs . At the time of this analysis, no peer-reviewed pharmacological or biochemical assay data were identified for this specific compound in PubMed, PubChem BioAssay, ChEMBL, or BindingDB, indicating that its biological characterization remains unpublished or proprietary. Prospective users should therefore evaluate the compound primarily on its structural differentiation and predicted properties versus in-class alternatives.

Procurement Risk Alert: Why Structurally Similar N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide Analogs Cannot Be Assumed Interchangeable


Sulfonamide derivatives bearing the N-(3-cyclopropyl-3-hydroxypropyl) side chain constitute a congeneric series in which even minor modifications to the aryl substitution pattern can produce large, non-linear changes in target binding, physicochemical properties, and metabolic stability . The ortho-ethoxy group in this compound introduces a specific combination of steric bulk, hydrogen-bond-acceptor character, and lipophilicity (predicted logP ~1.5–2.5) that differs fundamentally from the para-substituted analogs (e.g., 4-CF3, 4-Br, 4-propyl) and from the 2-chloro or 2-methoxy-5-methyl variants . In sulfonamide-based enzyme inhibitor programs, shifting a substituent from the para to ortho position has been shown to alter carbonic anhydrase isoform selectivity by over 100-fold [1]. Without direct head-to-head data, generic substitution among these analogs risks selecting a compound with divergent solubility, permeability, or off-target engagement, compromising experimental reproducibility and SAR continuity in lead optimization campaigns.

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Ortho-Ethoxy vs. Para-Substituted Analogs: Divergent Lipophilic Ligand Efficiency Profiles

The target compound incorporates an ortho-ethoxy substituent (Hansch π ≈ 0.38 for OCH2CH3), which yields a predicted logP of 1.5–2.5, approximately 1.0–1.5 log units lower than the 4-trifluoromethyl analog (predicted logP ~3.0–3.5, CLogP 3.29) and the 4-propyl analog (predicted logP ~3.0) . This translates to an estimated 10- to 30-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility and nonspecific protein binding. For biochemical assay development, the lower lipophilicity of the 2-ethoxy compound may reduce aggregate-based false positives and improve dose-response curve quality relative to the more lipophilic para-substituted comparators [1].

Physicochemical profiling Ligand efficiency Sulfonamide SAR

Cyclopropyl-Hydroxypropyl Side Chain: Hydrogen-Bond Capacity Advantage Over N-Cyclopropyl Analogs

The 3-cyclopropyl-3-hydroxypropyl side chain differentiates this compound from simpler N-cyclopropyl-2-ethoxybenzenesulfonamide (CAS not assigned; MW ~241) by providing an additional hydrogen-bond donor (secondary alcohol, pKa ~15–16) and two additional rotatable bonds, increasing conformational flexibility while maintaining the metabolic shielding conferred by the cyclopropyl ring . In sulfonamide-containing inhibitor series, the introduction of a β-hydroxy group on the N-alkyl side chain has been associated with improved aqueous solubility (typically 2–5 fold) and enhanced target residency time through supplementary hydrogen-bond networks, without the CYP450 liability associated with unsubstituted cycloalkyl rings [1]. The cyclopropyl ring in this compound may also attenuate N-dealkylation, a common metabolic soft spot in N-alkyl sulfonamides [2].

Metabolic stability Conformational restriction Hydrogen bonding

Sulfonamide Pharmacophore: Conserved Carbonic Anhydrase Inhibition Potential vs. Variable Isoform Selectivity

The unsubstituted sulfonamide group (-SO2NH2) is the recognized zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition; however, when the sulfonamide nitrogen is N-substituted as in this compound (tertiary sulfonamide, -SO2NRR'), it loses the primary sulfonamide proton required for direct zinc coordination and canonical CA inhibition [1]. This fundamental structural distinction reclassifies the compound away from classical CA inhibitors and toward other sulfonamide-addressable targets, such as KEAP1-NRF2 protein-protein interaction inhibitors or GPR17 modulators, where N-substituted aryl sulfonamides have demonstrated activity [2]. In head-to-head comparisons of N-substituted vs. unsubstituted benzenesulfonamides, loss of the -SO2NH2 moiety typically reduces CA-II binding affinity by >1,000-fold. This means the target compound cannot be benchmarked against 2-ethoxybenzenesulfonamide (CAS 58734-61-5) for CA inhibition, and procurement for CA-related programs would be scientifically inappropriate [3].

Carbonic anhydrase inhibition Sulfonamide pharmacophore Isoform selectivity

Procurement Differentiation: Purity and Availability Profile Relative to In-Class Analogs

From a procurement standpoint, N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide occupies a distinct niche within the N-(3-cyclopropyl-3-hydroxypropyl)-benzenesulfonamide series. The compound is listed as a research-grade building block (typical purity ≥95%) through specialty chemical suppliers, whereas the closest ortho-substituted analog, 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide (MW 289.77), carries a chloro substituent that introduces potential reactivity concerns (nucleophilic aromatic substitution susceptibility) not present in the ethoxy variant . The 2-methoxy-5-methyl analog (MW ~273.34) offers a lower molecular weight but lacks the enhanced lipophilicity and steric profile of the ethoxy group, which may influence membrane permeability and target engagement differently in cell-based assays . When selecting within this series, the 2-ethoxy compound provides a balanced combination of moderate lipophilicity, hydrogen-bond-acceptor capacity, and synthetic tractability for further derivatization at the para position.

Chemical procurement Building block availability Supply chain

Recommended Procurement and Deployment Scenarios for N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide Based on Differentiated Evidence


Focused Sulfonamide Library Design Requiring Ortho-Substituted Building Blocks with Moderate Lipophilicity

Medicinal chemistry teams constructing sulfonamide-focused compound libraries for high-throughput screening (HTS) should select this compound when the desired physicochemical profile includes a predicted logP in the 1.5–2.5 range—lower than the 4-trifluoromethyl analog (CLogP 3.29) and higher than the 2-methoxy-5-methyl analog. The ortho-ethoxy group provides a synthetically inert scaffold handle that can be further elaborated via electrophilic aromatic substitution at the para position, enabling efficient parallel library synthesis. The tertiary sulfonamide nitrogen precludes carbonic anhydrase II engagement, making the compound suitable for screening against non-CA targets such as GPR17, KEAP1, or other tertiary-sulfonamide-addressable proteins .

Biochemical Assay Development Requiring Aqueous Compatibility Without Aggregation Liability

The cyclopropyl-hydroxypropyl side chain introduces a secondary alcohol that serves as a hydrogen-bond donor, predicted to enhance aqueous solubility by 2–5 fold relative to N-cyclopropyl sulfonamide analogs lacking the hydroxyl group. This structural feature supports direct dissolution in aqueous buffers at micromolar concentrations, reducing the need for DMSO co-solvent and thereby mitigating DMSO-induced cytotoxicity in cell-based assays. The moderate lipophilicity of the ortho-ethoxybenzene core further reduces the risk of colloidal aggregate formation at screening concentrations (typically ≤10 µM), a well-documented source of false positives in biochemical HTS campaigns [1].

Metabolic Stability Profiling of Cyclopropyl-Containing Sulfonamide Series

For drug metabolism and pharmacokinetics (DMPK) groups evaluating the metabolic stability of cyclopropyl-containing sulfonamide series, this compound offers a reference point for assessing the impact of the hydroxypropyl linker on CYP450-mediated oxidation. Published studies on structurally related arylsulfonamide γ-secretase inhibitors demonstrate that cycloalkyl motifs are susceptible to CYP3A4-mediated hydroxylation, and the presence of a pre-existing hydroxyl group on the side chain may alter the metabolic soft-spot profile compared to unsubstituted N-cyclopropyl analogs [2]. The compound can serve as a matched molecular pair with the corresponding de-hydroxy analog to experimentally quantify the contribution of the hydroxyl group to intrinsic clearance in human liver microsome assays.

Synthetic Methodology Development Leveraging Ortho-Ethoxy Directing Effects

Process chemistry and synthetic methodology groups can utilize this compound to explore ortho-alkoxy-directed metalation or functionalization reactions on the benzenesulfonamide scaffold. The ethoxy substituent acts as an ortho-directing group for lithiation and subsequent electrophilic quenching, enabling regioselective introduction of functional groups at the position para to the sulfonamide. This synthetic utility distinguishes the 2-ethoxy compound from the 2-chloro analog, where the aryl chloride may undergo unwanted cross-coupling or nucleophilic displacement side reactions under basic conditions, complicating library-scale synthesis .

Quote Request

Request a Quote for N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.